1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea
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Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as DMPO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPO belongs to the class of pyrrolidin-3-yl urea derivatives and has been studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Urea Biosensors
Urea, or carbamide, plays a critical role in various biological processes, including the nitrogen metabolism in humans. Excessive or deficient urea levels can lead to several health issues, highlighting the need for accurate biosensing technologies. Urea biosensors, which often utilize the enzyme urease, have seen advancements through the use of various materials for enzyme immobilization, such as nanoparticles and conducting polymers. These biosensors are crucial for detecting urea concentrations in medical, agricultural, and environmental applications (Botewad et al., 2021).
Applications in Drug Design
Ureas possess unique hydrogen bonding capabilities, making them integral in the interaction of small molecules with biological targets. Their inclusion in drug design has led to enhancements in selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review outlines the success of various urea derivatives as modulators of biological targets, underlining the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Urease Inhibitors for Medical Applications
Urease, the enzyme responsible for urea hydrolysis, is linked to infections caused by specific bacteria in the gastric and urinary tracts. Research into urease inhibitors has identified several compounds, such as hydroxamic acids and urea derivatives, offering potential treatments for these infections. However, the clinical use of these inhibitors is limited, necessitating further exploration of urease inhibition's full potential (Kosikowska & Berlicki, 2011).
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-9-26-17(18-10)20-16(23)19-11-6-15(22)21(8-11)12-4-5-13(24-2)14(7-12)25-3/h4-5,7,9,11H,6,8H2,1-3H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWZCAWRHLEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea |
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